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molecular formula C7H10F2O2 B1465172 3,3-Difluorocyclohexanecarboxylic acid CAS No. 849669-20-1

3,3-Difluorocyclohexanecarboxylic acid

Cat. No. B1465172
M. Wt: 164.15 g/mol
InChI Key: GSVZSOJKYXYXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405229B2

Procedure details

A 2 M aqueous solution of lithium hydroxide (26 mL) was added to a solution of methyl (1R,2R)-2-2-bromophenyl)-5,5-difluorocyclohexanecarboxylate (1.81 g, 5.46 mmol) in a mixture of methanol (20 mL) and THF (10 mL) with rapid stirring at room temperature for 15 hours. The reaction mixture was then diluted with water and extracted with ether prior to acidification to pH 2 with 2 M HCl followed by extraction with ethyl acetate (2×). The combined ethyl acetate extracts were washed with brine, dried (Na2SO4), and concentrated to afford (1R,2R)-2-2-bromophenyl)-5,5-difluorocyclohexanecarboxylic acid as a tan foam.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
5,5-difluorocyclohexanecarboxylate
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[F:3][C:4]1([F:13])[CH2:9][CH:8]([C:10]([O-:12])=[O:11])[CH2:7][CH2:6][CH2:5]1>CO.C1COCC1.O>[F:3][C:4]1([F:13])[CH2:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7][CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
5,5-difluorocyclohexanecarboxylate
Quantity
1.81 g
Type
reactant
Smiles
FC1(CCCC(C1)C(=O)[O-])F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with rapid stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
to acidification to pH 2 with 2 M HCl followed by extraction with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1(CCCC(C1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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